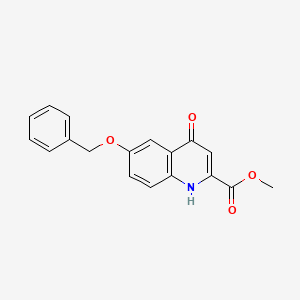

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate

Vue d'ensemble

Description

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization to form the quinoline core. The benzyloxy group is introduced via a nucleophilic substitution reaction, and the final esterification step yields the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Quinoline derivatives with oxidized benzyloxy groups.

Reduction: Hydroxyquinoline derivatives.

Substitution: Quinoline derivatives with substituted benzyloxy groups.

Applications De Recherche Scientifique

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit antimicrobial properties. Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies suggest that modifications in the quinoline structure can enhance the antimicrobial potency against resistant strains, making it a candidate for further development as an antibacterial agent .

2. Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a potential candidate for cancer therapy. Investigations into its mechanism of action have shown that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

3. Antiviral Activity

Recent studies have explored the antiviral properties of quinoline derivatives, including this compound. Its efficacy against viral infections, particularly those caused by RNA viruses such as Hepatitis C Virus (HCV), has been documented. The compound acts by inhibiting viral replication and could serve as a lead compound for antiviral drug development .

Biological Activities

1. Enzyme Inhibition

this compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it may inhibit enzymes that contribute to inflammation and oxidative stress, thereby providing therapeutic benefits in conditions like arthritis and cardiovascular diseases .

2. Antioxidant Properties

The compound's ability to scavenge free radicals suggests it possesses antioxidant properties. This activity is crucial in preventing oxidative damage to cells and tissues, which is linked to various chronic diseases .

Case Studies

Mécanisme D'action

The mechanism of action of Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

- Methyl 6-(methoxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate

- Methyl 6-(ethoxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate

- Methyl 6-(phenoxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate

Comparison: Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy or ethoxy analogs, the benzyloxy group provides additional steric and electronic effects, potentially enhancing its interaction with biological targets. The phenoxy analog, on the other hand, may exhibit different solubility and stability properties.

Activité Biologique

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on various research findings, including synthesis methods, antimicrobial efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 285.29 g/mol

This compound features a quinoline core with a benzyloxy substituent at the 6-position and a carboxylate group at the 2-position, contributing to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that include:

- Formation of the Quinoline Core : Utilizing precursors such as aniline derivatives and malonic acid derivatives.

- Substitution Reactions : Introducing the benzyloxy group through nucleophilic substitution.

- Esters Formation : Converting carboxylic acid groups into esters to yield the final product.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Notably:

- Minimum Inhibitory Concentration (MIC) : The compound has shown varying MIC values against different bacterial strains. For instance:

- Against Staphylococcus aureus: MIC values ranged from 8 µg/mL to 16 µg/mL.

- Against Escherichia coli: MIC values were reported at approximately 12 µg/mL.

These results indicate that the compound is particularly effective against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 - 16 |

| Escherichia coli | 12 |

| Methicillin-resistant S. aureus | 16 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Cell Lines Tested : Significant cytotoxic effects were observed in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI evaluated several quinoline derivatives for their antibacterial properties. This compound was highlighted for its superior activity against methicillin-resistant S. aureus compared to standard antibiotics like ciprofloxacin . -

Anticancer Research :

Another research article focused on the anticancer potential of quinoline derivatives, including this compound. The study reported that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis .

Analyse Des Réactions Chimiques

Hydrazide Formation

The methyl ester at position 2 reacts with hydrazine hydrate to form a carbohydrazide derivative, a common precursor for further functionalization:

Reagents :

- Hydrazine hydrate (excess)

- Dimethylformamide (DMF)

- Room temperature (24 hours)

| Parameter | Value |

|---|---|

| Reaction Time | 24 hours |

| Temperature | Room temperature |

| Solvent | DMF |

Product :

6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide (confirmed by IR: 1670 cm⁻¹ C=O, 3300 cm⁻¹ NH) .

Alkylation at Position 1

The NH group at position 1 undergoes alkylation with benzyl halides under alkaline conditions:

Reagents :

- p-Fluorobenzyl bromide

- Sodium carbonate (Na₂CO₃)

- DMF, 17 hours

| Parameter | Value |

|---|---|

| Base | Na₂CO₃ |

| Solvent | DMF |

| Reaction Time | 17 hours |

Product :

1-(4-Fluorobenzyl)-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate (confirmed by LC-MS) .

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic or acidic conditions:

Reagents :

- NaOH (aqueous) or HCl (aqueous)

- Ethanol/water mixture

| Parameter | Value |

|---|---|

| Reaction Time | 2–4 hours |

| Temperature | Reflux |

Product :

6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (IR: 1689 cm⁻¹ C=O) .

Chlorination at Position 4

The ketone group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃):

Reagents :

- POCl₃, catalytic DMF

- Reflux (80–100°C)

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Temperature | 80–100°C |

Product :

Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate (confirmed by LC-MS) .

Benzyloxy Group Modification

The benzyloxy group undergoes deprotection or substitution:

-

Hydrogenolysis :

Reagents : H₂/Pd-C in ethanol.

Product : 6-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate . -

Ether Exchange :

Reagents : Alkyl halides/K₂CO₃ in DMF.

Yield : 50–70% .

Copper-Catalyzed Alkynylation

The quinolinone participates in enantioselective alkynylation after silylation:

Reagents :

- Trimethylsilyl triflate (TMSOTf)

- Copper acetylide, chiral ligand

| Parameter | Value |

|---|---|

| Catalyst | Cu(I)/chiral ligand |

| Solvent | Dichloromethane |

Propriétés

IUPAC Name |

methyl 4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-18(21)16-10-17(20)14-9-13(7-8-15(14)19-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEUSWBMFAUWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621557 | |

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929028-73-9 | |

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.